Potassium trifluoro(5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl)borate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is a chemical compound with a unique structure that includes a trifluoroborate group and a bicyclic ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide typically involves the reaction of a suitable boronic acid derivative with potassium trifluoroborate under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoroborate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. Reaction conditions vary depending on the desired transformation but generally involve mild to moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield boronic acids, while substitution reactions can produce a wide range of substituted derivatives .
Scientific Research Applications
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide has several scientific research applications:
Biology: The compound’s derivatives are explored for potential biological activity and as probes in biochemical studies.
Medicine: Research is ongoing to investigate its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the development of advanced materials and catalysts for various industrial processes.
Mechanism of Action
The mechanism of action of potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide involves its ability to participate in transmetalation reactions. In Suzuki-Miyaura coupling, the compound transfers its organic group to a palladium catalyst, facilitating the formation of new carbon-carbon bonds. The trifluoroborate group enhances the stability and reactivity of the compound, making it an effective reagent in these reactions .
Comparison with Similar Compounds
Similar Compounds
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]boranuide: This compound has a similar trifluoroborate group but differs in the structure of the organic moiety.
Potassium trifluoro[5-(methoxycarbonyl)-2-methylphenyl]borate: Another similar compound with slight variations in the organic structure.
Uniqueness
Potassium trifluoro[5-(methoxycarbonyl)-3-oxabicyclo[3.2.1]octan-1-yl]boranuide is unique due to its bicyclic ring system, which imparts distinct steric and electronic properties. This uniqueness makes it particularly valuable in specific synthetic applications where other trifluoroborate compounds may not be as effective .
Properties
Molecular Formula |
C9H13BF3KO3 |
---|---|
Molecular Weight |
276.10 g/mol |
IUPAC Name |
potassium;trifluoro-(5-methoxycarbonyl-3-oxabicyclo[3.2.1]octan-1-yl)boranuide |
InChI |
InChI=1S/C9H13BF3O3.K/c1-15-7(14)8-2-3-9(4-8,6-16-5-8)10(11,12)13;/h2-6H2,1H3;/q-1;+1 |
InChI Key |
QZTWARKYGBLEQL-UHFFFAOYSA-N |
Canonical SMILES |
[B-](C12CCC(C1)(COC2)C(=O)OC)(F)(F)F.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.